molecular formula C28H44O3S B13405176 Vitamin D2 SO2 Adduct

Vitamin D2 SO2 Adduct

Cat. No.: B13405176
M. Wt: 460.7 g/mol
InChI Key: LYTLCKCMCADGOA-OXNYQFQASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D2 SO2 Adduct involves the reaction of Vitamin D2 with liquid sulfur dioxide. The reaction occurs rapidly at the Δ5,10(19)-diene part of Vitamin D2, leading to the formation of α and β-face adducts . The reaction conditions typically involve refluxing the mixture for about 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, controlled addition of sulfur dioxide, and efficient cooling systems to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

Vitamin D2 SO2 Adduct undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sulfur dioxide for the initial adduct formation and heat for the thermolysis process. The reaction conditions typically involve refluxing the mixture and controlled heating to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include 5,6-trans Vitamin D2 and a trace amount of Vitamin D2 .

Scientific Research Applications

Vitamin D2 SO2 Adduct has several scientific research applications, including:

    Chemistry: The compound is used to study the reactivity and stability of Vitamin D derivatives. It serves as a model compound for understanding the behavior of similar adducts.

    Biology: Research on this compound helps in understanding the biological activity of Vitamin D derivatives and their potential therapeutic applications.

    Medicine: The compound’s unique properties make it a candidate for developing new drugs and treatments, particularly in the field of bone health and calcium metabolism.

    Industry: This compound can be used in the development of fortified foods and supplements, leveraging its stability and bioavailability

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its formation through the addition of sulfur dioxide, which imparts distinct chemical properties and reactivity compared to its parent compound, Vitamin D2. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biological Activity

Vitamin D2 SO2 Adduct, a derivative of ergocalciferol (Vitamin D2), has garnered attention due to its unique chemical properties and potential biological activities. This compound is formed through the reaction of Vitamin D2 with sulfur dioxide, resulting in structural modifications that may influence its pharmacological effects. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and implications for health.

Chemical Structure and Synthesis

The this compound has the chemical formula C28H44O3S and a molecular weight of 460.71 g/mol. The synthesis involves a multi-step process where Vitamin D2 reacts with sulfur dioxide under controlled conditions. This reaction typically occurs at the Δ5,10(19)-diene part of the molecule, yielding both α and β-face adducts in approximately equal ratios .

Table 1: Comparison of Vitamin D Compounds

CompoundStructure ModificationBiological Activity Comparison
Vitamin D2No sulfur dioxide additionStandard reference for vitamin D activity
Vitamin D3No sulfur dioxide additionMore potent in calcium regulation
Vitamin D3 SO2 AdductAddition of sulfur dioxideSimilar mechanism but potentially different efficacy
(6R)-Vitamin D2 6,19-SO2 AdductSulfur dioxide at different positionDifferent biological pathways explored

Interaction with Vitamin D Receptors

Preliminary studies suggest that this compound may interact differently with vitamin receptors compared to unmodified Vitamin D compounds. Investigations into its binding affinity to vitamin D receptors (VDR) are essential for understanding its pharmacodynamics and pharmacokinetics. The altered structure may influence how effectively it binds to VDRs, potentially leading to differences in gene expression regulation and metabolic effects .

Effects on Calcium Metabolism

Vitamin D compounds are well-known for their role in calcium homeostasis. The interaction of this compound with proteins involved in calcium metabolism is crucial for elucidating its biological function. Studies indicate that while it may share some mechanisms with traditional vitamin D forms, the presence of the sulfur dioxide moiety could lead to distinct effects on calcium absorption and bone health .

Study on Supplementation Effects

A study examined the effects of different forms of vitamin D supplementation in cats, comparing Vitamin D2 and its hydroxylated forms. Results indicated that supplementation with 25-hydroxyvitamin D2 resulted in more rapid increases in plasma concentrations compared to standard Vitamin D2 . Although this study did not directly involve the SO2 adduct, it highlights the importance of structural modifications in influencing biological outcomes.

Toxicity and Safety Profile

Research has also focused on the safety profile of vitamin D derivatives. In an experimental study involving horses, both ergocalciferol (Vitamin D2) and cholecalciferol were analyzed for toxicity. While not specifically addressing the SO2 adduct, findings emphasize the need for thorough investigations into the safety and potential toxicological effects of modified vitamin compounds .

Properties

Molecular Formula

C28H44O3S

Molecular Weight

460.7 g/mol

IUPAC Name

(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol

InChI

InChI=1S/C28H44O3S/c1-18(2)19(3)8-9-20(4)25-12-13-26-21(7-6-14-28(25,26)5)15-27-24-16-23(29)11-10-22(24)17-32(27,30)31/h8-9,15,18-20,23,25-27,29H,6-7,10-14,16-17H2,1-5H3/b9-8+,21-15+/t19-,20+,23-,25+,26-,27?,28+/m0/s1

InChI Key

LYTLCKCMCADGOA-OXNYQFQASA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C

Origin of Product

United States

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